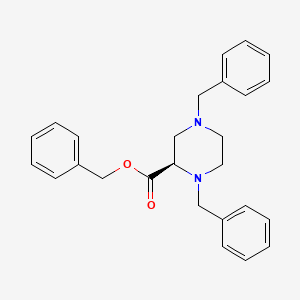

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

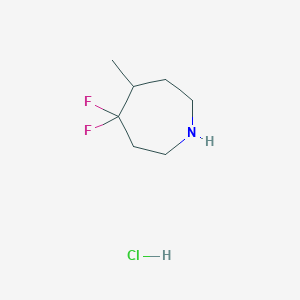

Benzyl is a substituent or molecular fragment possessing the structure R−CH2−C6H5. It features a benzene ring (C6H6) attached to a methylene group (−CH2−) . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

While specific synthesis methods for “Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate” are not available, benzyl compounds and piperazine derivatives are often synthesized through various methods. For instance, benzyl alcohol can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .

Molecular Structure Analysis

The molecular structure of a compound like “Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate” would likely be complex due to the presence of multiple functional groups. The benzyl group would contribute aromaticity, while the piperazine ring would introduce cyclic and nitrogenous features .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate” would be influenced by its molecular structure. Benzyl compounds generally have aromatic properties, while piperazine derivatives are often basic and can form salts .

Applications De Recherche Scientifique

- β-Alkylation Reaction : Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate has been studied as a substrate in the β-alkylation of 1-phenylethanol using iron(II) acetylacetonate as a catalyst. The reaction proceeds via a hydrogen autotransfer mechanism, involving alcohol oxidation, cross-aldol condensation, and chalcone reduction. This green chemistry approach provides a route to 1,3-diphenyl-1-propanol .

- Benzyl Ester Oil : Benzyl ester oil, including derivatives of benzyl ®-1,4-dibenzylpiperazine-2-carboxylate, has been found effective as a processing oil in silica-filled natural rubber (NR) compounds. It reduces mixing energy and Mooney viscosity, enhancing processability .

- Acetylthio Propanoate Synthesis : Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate can serve as a precursor for the synthesis of novel benzyl ®-2-(acetylthio)propanoate. This compound is accessible from inexpensive benzyl (S)-lactate through mesylation and a clean SN2 displacement reaction .

- Benzyl Alcohol Oxidation : The oxidation of benzyl alcohols is crucial in organic synthesis. While traditional methods involve precious metals and environmentally unfriendly reagents, exploring benzyl ®-1,4-dibenzylpiperazine-2-carboxylate as an oxidant-free alternative could be promising .

Organic Synthesis and Catalysis

Processing Oil in Rubber Compounds

Chemical Synthesis

Electrochemical Oxidation

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl (2R)-1,4-dibenzylpiperazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c29-26(30-21-24-14-8-3-9-15-24)25-20-27(18-22-10-4-1-5-11-22)16-17-28(25)19-23-12-6-2-7-13-23/h1-15,25H,16-21H2/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDDWESHERUOAE-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)

![N-(4-ethylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2684012.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)

![3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2684015.png)

![(E)-1-[4-(1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2684020.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)

![8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2684022.png)